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molecular formula C11H14O4 B8327187 3-Furan-2-yl-2,2-dimethyl-3-oxo-propionic acid ethyl ester

3-Furan-2-yl-2,2-dimethyl-3-oxo-propionic acid ethyl ester

Cat. No. B8327187
M. Wt: 210.23 g/mol
InChI Key: OZIQXTMRNJQPBH-UHFFFAOYSA-N
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Patent
US07816361B2

Procedure details

3-furan-2-yl-2-methyl-3-oxo-propionic acid ethyl ester (49 mg) was added sodium ethoxide (0.22 ml) and 0.5 ml ethanol. A solid precipitates. The solution was stirred at room temperature for 1 h, iodomethane was added and the suspension stirred at room temperature for 3 h. Concentration in vacuo and purification by HPLC gave the expected product.
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]([CH3:13])[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH3:2].[O-][CH2:16]C.[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:14])[C:5]([CH3:16])([CH3:13])[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
49 mg
Type
reactant
Smiles
C(C)OC(C(C(=O)C=1OC=CC1)C)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitates
ADDITION
Type
ADDITION
Details
iodomethane was added
STIRRING
Type
STIRRING
Details
the suspension stirred at room temperature for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
in vacuo and purification by HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)C=1OC=CC1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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